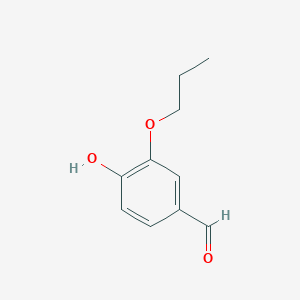

(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

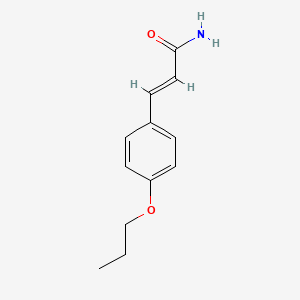

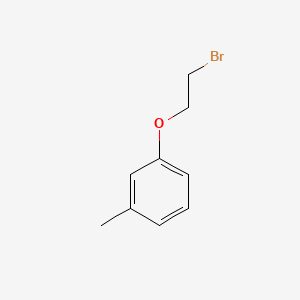

(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a hydroxy group and two methyl groups on a phenyl ring, along with a propionic acid side chain. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aromatic Substitution: The synthesis often begins with the aromatic substitution of a suitable phenol derivative. For instance, 4-hydroxy-2,6-dimethylphenol can be used as a starting material.

Alkylation: The next step involves the alkylation of the phenol derivative with a suitable alkyl halide, such as 2-bromo-2-methylpropionic acid, under basic conditions.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and acidification to yield the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the chiral resolution process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can undergo nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: 3-(4-Oxo-2,6-dimethyl-phenyl)-2-methyl-propionic acid.

Reduction: 3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propanol.

Substitution: Various ethers or esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving chiral substrates. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its structure is similar to certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism by which (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

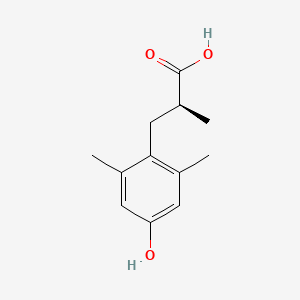

Ibuprofen: A well-known NSAID with a similar propionic acid side chain.

Naproxen: Another NSAID with a similar structure but different substitution on the aromatic ring.

Ketoprofen: Similar in structure but with a different substitution pattern.

Uniqueness

(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is unique due to its specific substitution pattern and chiral nature. This configuration can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts.

Propiedades

IUPAC Name |

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPITBJXYYCDEQ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C)C(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C)C(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363728 |

Source

|

| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332186-76-2 |

Source

|

| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)

![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)